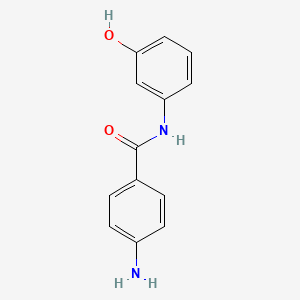![molecular formula C21H19NO4S B5963104 2-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5963104.png)
2-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPAPA and is a member of the sulfonamide class of compounds. MPAPA has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of MPAPA is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. This inhibition leads to the death of cancer cells and the suppression of tumor growth. MPAPA has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MPAPA has a range of biochemical and physiological effects that have been studied in detail. These effects include the inhibition of cell growth and division, the induction of apoptosis (programmed cell death), and the suppression of tumor growth. MPAPA has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPAPA in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using MPAPA in lab experiments is its complex synthesis process, which requires a high degree of expertise and attention to detail.
Orientations Futures
There are numerous future directions for research on MPAPA. One area of research that has received significant attention is the development of new anti-cancer drugs based on the structure of MPAPA. Other areas of research include the investigation of the mechanism of action of MPAPA, the development of new synthesis methods for MPAPA, and the investigation of its potential therapeutic applications in other diseases. Overall, MPAPA is a promising compound that has the potential to contribute to the development of new drugs for a range of diseases.
Méthodes De Synthèse
The synthesis of MPAPA involves a multi-step process that has been described in detail in scientific literature. The process involves the reaction of 4-methylbenzenesulfonyl chloride with 4-phenoxyaniline to form the intermediate 4-(4-phenoxyphenylsulfonyl)aniline. This intermediate is then reacted with acetic anhydride to form the final product, MPAPA. The synthesis of MPAPA is a complex process that requires careful attention to detail and a high degree of expertise.
Applications De Recherche Scientifique
MPAPA has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has received significant attention is the development of new drugs for the treatment of cancer. MPAPA has been shown to have potent anti-cancer activity in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs.
Propriétés
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-16-7-13-20(14-8-16)27(24,25)15-21(23)22-17-9-11-19(12-10-17)26-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDMISTVTAJPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate](/img/structure/B5963026.png)
![ethyl 1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B5963034.png)
![N-(3-ethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B5963039.png)

![1,5-dimethyl-1H-indole-2,3-dione 3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone)](/img/structure/B5963060.png)
![7-(cyclohexylmethyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5963064.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B5963072.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5963076.png)
![N-{[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5963080.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B5963088.png)
![1-(3-chloro-4-methylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5963095.png)
![N-{[(2-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5963114.png)
![N-[2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]acetamide](/img/structure/B5963121.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-3-phenylpropanamide](/img/structure/B5963123.png)